1-methyl-3-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one
Description
1-methyl-3-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one is a pyridin-2(1H)-one derivative featuring a 1,4-thiazepane ring substituted with an o-tolyl group and a methylated pyridinone scaffold. Pyridin-2(1H)-ones are heterocyclic compounds with broad biological relevance, including roles as enzyme inhibitors and intermediates in pharmaceutical synthesis .
Synthetic routes for pyridin-2(1H)-ones often employ multi-component reactions (MCRs) under ultrasound irradiation to improve efficiency and yield, as demonstrated in the synthesis of 1,6-diamino-2-oxo-1,2,3,4-tetrahydro-pyridine-3,5-dicarbonitrile derivatives .
Properties
IUPAC Name |
1-methyl-3-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-14-6-3-4-7-15(14)17-9-11-21(12-13-24-17)19(23)16-8-5-10-20(2)18(16)22/h3-8,10,17H,9,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRANQHMUZPVCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=CN(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-3-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one is a thiazepane derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C_{16}H_{18}N_{2}O_{2}S
- Molecular Weight: 302.39 g/mol
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. The thiazepane ring structure is known to facilitate interactions with enzymes and receptors, potentially influencing metabolic pathways.
Proposed Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes, leading to altered cellular functions.
- Receptor Modulation: Interaction with neurotransmitter receptors could result in significant physiological effects, including modulation of pain and inflammation responses.
Antimicrobial Properties
Studies have indicated that derivatives similar to this compound exhibit antimicrobial activity against a range of pathogens. For instance, compounds featuring thiazepane structures have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 15 µg/mL |
| This compound | S. aureus | 10 µg/mL |
Anti-Tubercular Activity
In a study focused on developing anti-tubercular agents, related compounds demonstrated significant activity against Mycobacterium tuberculosis. The IC50 values ranged from 1.35 to 2.18 µM for the most active derivatives .
Case Studies
Case Study 1: Synthesis and Evaluation
A recent study synthesized several thiazepane derivatives, including the target compound, and evaluated their biological activities. The results indicated that the compound exhibited low cytotoxicity on human cell lines while retaining potent antimicrobial properties .
Case Study 2: Structure-Activity Relationship (SAR)
An investigation into the SAR of thiazepane derivatives highlighted that modifications at the carbonyl position significantly influenced biological activity. The presence of the o-tolyl group was found to enhance antimicrobial efficacy while maintaining selectivity towards bacterial cells over human cells .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the oxadiazole moiety. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, derivatives of oxadiazoles have shown promising results against various cancer types, including breast and lung cancer. The presence of the 4-chlorophenyl group enhances the compound's interaction with biological targets, potentially increasing its efficacy in cancer therapy .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that oxadiazole derivatives exhibit significant antibacterial and antifungal properties. The specific substitution patterns on the oxadiazole ring influence the antimicrobial potency. This makes the compound a candidate for developing new antimicrobial agents to combat resistant strains of bacteria .
Neuroprotective Effects
Studies have suggested that benzodiazole derivatives may possess neuroprotective effects. Compounds similar to 2-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butyl}-1H-1,3-benzodiazole are being researched for their potential to protect neuronal cells from oxidative stress and apoptosis. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Material Science
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of 1,3-benzodiazoles make them suitable for applications in organic electronics. The compound's ability to emit light when subjected to an electric field positions it as a potential candidate for use in OLED technology. Research into the photophysical properties of similar compounds indicates that they can be engineered to achieve desired emission wavelengths .
Polymer Chemistry
In polymer science, compounds like 2-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butyl}-1H-1,3-benzodiazole can serve as monomers or additives to enhance the thermal stability and mechanical properties of polymers. The incorporation of such functional groups can lead to materials with improved resistance to degradation under environmental stressors .
Biochemical Applications
Fluorescent Probes
The fluorescence properties of oxadiazole-containing compounds enable their use as fluorescent probes in biological imaging. Their application in live-cell imaging allows researchers to visualize cellular processes in real-time. The design of these probes involves optimizing their spectral properties and biocompatibility .
Drug Delivery Systems
The compound's structural features lend themselves well to formulation into drug delivery systems. By modifying its solubility and stability profiles, it can be utilized in targeted drug delivery applications, potentially improving therapeutic outcomes while minimizing side effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Features and Properties
Physicochemical and Pharmacological Properties
- Lipophilicity: The o-tolyl group in the target compound increases lipophilicity compared to hydroxy/methoxy substituents in analogs like 4-hydroxy-7-methoxyquinolin-2(1H)-one . This may enhance blood-brain barrier penetration.
- Binding Affinity: The 1,4-thiazepane’s conformational flexibility may allow better target engagement compared to rigid quinoline derivatives (e.g., ) .
Q & A
Q. What are the established synthetic routes for 1-methyl-3-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of pyridin-2(1H)-one derivatives typically involves multi-component reactions (MCRs) or transition metal-catalyzed coupling. For example:
- Multi-component strategies (e.g., salicylaldehyde, malononitrile, and heterocyclic ketones) can introduce substituents at the pyridinone core .
- Rhodium-catalyzed 1,4-additions (e.g., arylboronic acids to pyrrolo[2,3-b]pyridin-2(3H)-one scaffolds) yield functionalized derivatives with >80% efficiency under optimized conditions (e.g., RhCl(PPh₃)₃ catalyst, THF solvent) .
- Trifluoromethyl group incorporation via nucleophilic substitution or radical pathways enhances lipophilicity but requires inert atmospheres and anhydrous solvents to prevent hydrolysis .
Critical factors : Temperature, solvent polarity, and substituent steric effects significantly impact yield and purity. For instance, trifluoromethylation at elevated temperatures (80–100°C) improves regioselectivity but may reduce yield due to side reactions .
Q. What spectroscopic and crystallographic techniques are recommended for characterizing the structure of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) resolves pyridinone ring protons (δ 6.5–8.0 ppm) and carbonyl groups (δ 160–180 ppm). ¹⁹F NMR is critical for trifluoromethyl-containing derivatives .
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) determine absolute configuration, particularly for chiral centers in the thiazepane moiety. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
- HRMS and IR : High-resolution mass spectrometry confirms molecular formula, while IR (1700–1750 cm⁻¹) identifies carbonyl stretches .
Q. Which biological targets or therapeutic areas are associated with pyridin-2(1H)-one derivatives, and what in vitro assays are used to evaluate activity?
Methodological Answer:
- Antiviral activity : Pyridin-2(1H)-one hybrids inhibit HIV-1 reverse transcriptase (RT) via non-nucleoside mechanisms. Assays include RT inhibition assays using wild-type and mutant enzymes (e.g., K103N/Y181C mutants) .
- Antidiabetic/anti-inflammatory effects : DPP-4 inhibition is measured using fluorogenic substrates (e.g., Gly-Pro-AMC) in enzyme kinetics studies .
- Cytotoxicity screening : MTT assays (e.g., IC₅₀ determination in cancer cell lines like HeLa or MCF-7) assess therapeutic windows .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in biological activity data across different studies on this compound?
Methodological Answer:
- Dose-response normalization : Compare activity metrics (e.g., IC₅₀) across studies using standardized units (µM vs. µg/mL) and control compounds (e.g., ritonavir for HIV RT assays) .
- Orthogonal assays : Validate antiviral claims with plaque reduction neutralization tests (PRNT) alongside RT inhibition assays to rule off-target effects .
- Meta-analysis : Use tools like GraphPad Prism to aggregate data, applying ANOVA or mixed-effects models to identify confounding variables (e.g., solvent/DMSO concentration differences) .
Q. What computational methods are employed to model the interaction between this compound and its enzymatic targets?
Methodological Answer:
- Molecular docking (AutoDock Vina, Glide) : Predict binding poses of the thiazepane-pyridinone core in enzyme active sites (e.g., DPP-4 or HIV RT). Use cryo-EM or X-ray structures (PDB: 3KFE for RT) for accuracy .
- MD simulations (GROMACS) : Simulate ligand-protein stability over 100-ns trajectories to assess conformational changes or binding entropy .
- QSAR modeling : Correlate substituent electronegativity (e.g., trifluoromethyl) with inhibitory potency using partial least squares (PLS) regression .
Q. What strategies optimize the compound’s pharmacokinetic properties, such as solubility and bioavailability, without compromising activity?
Methodological Answer:
- Prodrug derivatization : Introduce phosphate or acetyl groups at the pyridinone hydroxyl to enhance aqueous solubility. Hydrolysis in vivo regenerates the active form .
- Lipid nanoparticle encapsulation : Improves bioavailability for poorly soluble derivatives (logP >3) while maintaining plasma stability .
- Structure-activity relationship (SAR) balancing : Retain the thiazepane carbonyl (critical for DPP-4 binding) while modifying o-tolyl substituents to reduce logP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
